Namie

Synthetic Cannabinoid Structural Analog Forensic Chemistry

Forensic labs using only naphthoylindole standards risk isobaric misidentification of ethanone-bridged analogs. NAMIE (≥98%, crystalline solid) resolves this gap with a structurally distinct reference point. • Unique LC-MS/MS retention time & Orbitrap MS2 spectra differentiate from JWH-018, JWH-073, JWH-250 & AM-2201 • 110-spectrum mzCloud entry enables confident library-based suspect screening • Isobaric discrimination validated for C21H17NO cannabinoids sharing nominal mass Supplied exclusively for research & forensic applications.

Molecular Formula C21H17NO
Molecular Weight 299.4 g/mol
CAS No. 1638677-49-2
Cat. No. B593873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNamie
CAS1638677-49-2
Synonyms​Ethanone Bridged JWH 070
Molecular FormulaC21H17NO
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H17NO/c1-22-14-19(18-11-4-5-12-20(18)22)21(23)13-16-9-6-8-15-7-2-3-10-17(15)16/h2-12,14H,13H2,1H3
InChIKeyDJRHIBBPWJWKGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NAMIE: Ethanone-Bridged Synthetic Cannabinoid Reference Standard


NAMIE (systematically 1-(1-Methyl-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone, CAS 1638677-49-2) is a synthetic organic compound classified as a structural analog of synthetic cannabinoids and catalogued as a Drug of Abuse/Illegal Drug [1]. It is also known as Ethanone Bridged JWH-070, reflecting its ethanone-bridged architecture that distinguishes it from the parent naphthoylindole JWH-070 (CAS 209414-04-0) [2]. The compound is primarily supplied as an analytical reference standard certified at ≥98% purity and formulated as a crystalline solid, intended exclusively for research and forensic applications [3].

NAMIE: Key Differences from Common JWH Standards


NAMIE possesses a unique ethanone-bridged core structure that is absent in widely used JWH-series analytical standards such as JWH-018, JWH-073, JWH-250, and AM-2201 [1]. This structural divergence leads to distinct chromatographic retention behaviour, fragmentation patterns in tandem mass spectrometry, and ionisation efficiency under ESI conditions—parameters that are critical for unambiguous identification and quantification in forensic toxicology workflows [2]. Substituting NAMIE with a non-bridged analog (e.g., JWH-018) in an LC-MS/MS method would result in mismatched retention times and MS2 spectra, potentially causing false-negative or false-positive identifications in seized material analysis [2].

NAMIE: Quantitative Differentiation Evidence


Ethanone Bridge vs. Naphthoyl Core Structure

NAMIE (MW 299.37 g/mol, C21H17NO) incorporates an ethanone bridging unit between the indole and naphthalene moieties, whereas the parent compound JWH-070 (MW 285.34 g/mol, C20H15NO) features a direct naphthoyl ketone linkage [1]. This structural modification is confirmed by InChIKey DJRHIBBPWJWKGK-UHFFFAOYSA-N for NAMIE versus the distinct InChIKey of JWH-070, and is further evidenced by the Canonical SMILES O=C(C1=CN(C)C2=C1C=CC=C2)CC3=C(C=CC=C4)C4=CC=C3 [1]. JWH-070 exhibits negligible cannabinoid receptor affinity (Ki at CB1 and CB2 both >10,000 nM), classifying it as a biologically inert scaffold [2]. By extension, NAMIE, bearing the same indole-naphthalene pharmacophore but with an extended ethanone linker, is anticipated to retain similarly low receptor affinity while offering distinct analytical detectability—a critical feature for a reference standard that must not interfere with receptor-based assays [2].

Synthetic Cannabinoid Structural Analog Forensic Chemistry

Mass Spectral Library Depth vs. JWH-018

NAMIE is represented in the mzCloud advanced mass spectral library by 1 Spectral Tree containing 110 individual spectra, including both MS1 and MS2 tandem spectra acquired via ESI ionization on a Q Exactive Plus Orbitrap mass spectrometer [1]. JWH-018, a widely used synthetic cannabinoid reference standard, is represented by 119 spectra under identical instrumental conditions (Q Exactive Plus Orbitrap, ESI, MS1 and MS2) [2]. JWH-073 has 72 spectra [3]. The spectral count for NAMIE is comparable to that of JWH-018, indicating a similarly robust and well-curated spectral database entry suitable for confident library matching in suspect screening workflows.

Mass Spectrometry Spectral Library Forensic Toxicology

Certified Purity vs. Industry Benchmarks

NAMIE is supplied with a certified purity of ≥98% as a crystalline solid [1]. This specification aligns with the industry-standard purity threshold for analytical reference materials used in forensic method validation. For context, a published purity analysis of synthetic cannabinoids (including JWH-018 and JWH-073) obtained from online vendors found that validated reference standards from traditional research chemical suppliers typically meet or exceed 98% purity, while non-certified bulk powders ranged from >70% to variable purity [2]. NAMIE's ≥98% purity specification places it in the certified reference standard tier, suitable for quantitative calibration purposes.

Analytical Reference Standard Purity Specification Quality Control

Solubility Profile in Key Analytical Solvents

NAMIE exhibits defined solubility in three solvent systems commonly used for analytical standard stock solution preparation: 30 mg/mL in DMF, 12.5 mg/mL in DMSO, and 0.33 mg/mL in DMF:PBS (pH 7.2) (1:2) [1]. These values provide forensic analysts with pre-determined solubility parameters, eliminating the need for trial-and-error solubility testing during method development. The low aqueous solubility (0.33 mg/mL in DMF:PBS) is consistent with the lipophilic nature of synthetic cannabinoids and informs the selection of appropriate sample preparation techniques (e.g., liquid-liquid extraction) for biological matrices.

Solubility Sample Preparation LC-MS Method Development

NAMIE: High-Confidence Application Scenarios


Forensic Toxicology: LC-MS/MS Suspect Screening

NAMIE serves as a unique retention time and spectral reference point distinct from JWH-018, JWH-073, and other common naphthoylindole standards [1]. Its 110-spectrum mzCloud library entry, curated from high-resolution Orbitrap MS2 data [1], enables confident library-based identification in forensic suspect screening workflows. Laboratories analyzing seized herbal blends or powders can use NAMIE as a calibrator to verify method specificity for ethanone-bridged analogs, a subclass that may otherwise be missed by methods targeting only naphthoylindoles.

Selectivity Validation for Isobaric Synthetic Cannabinoids

NAMIE (MW 299.37) is isobaric or near-isobaric with several other synthetic cannabinoids (e.g., JWH-071, also C21H17NO) [1]. Its distinct InChIKey (DJRHIBBPWJWKGK-UHFFFAOYSA-N) and ethanone-bridged structure provide a critical test case for validating chromatographic selectivity in LC-MS/MS methods where isobaric interferences could lead to misidentification [1]. Incorporating NAMIE into method validation protocols ensures that the analytical system can resolve structurally similar but chemically distinct synthetic cannabinoids sharing the same nominal mass.

Reference Standard for Cannabinoid SAR Studies

As an ethanone-bridged analog of JWH-070—a compound with negligible CB1 and CB2 receptor affinity (Ki >10,000 nM) [1]—NAMIE provides a structurally defined control compound for SAR studies investigating how linker length and geometry between the indole and naphthalene moieties influence cannabinoid receptor binding. Its anticipated low receptor affinity makes it suitable as a negative control in cell-based CB1/CB2 functional assays, where it can be used to distinguish specific receptor-mediated effects from off-target actions of active synthetic cannabinoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Namie

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.